molecular formula C15H16O7 B1258028 4-Methylumbelliferyl alpha-L-arabinopyranoside CAS No. 69414-26-2

4-Methylumbelliferyl alpha-L-arabinopyranoside

Cat. No.: B1258028
CAS No.: 69414-26-2
M. Wt: 308.28 g/mol
InChI Key: JWIYLOHVJDJZOQ-UHFFFAOYSA-N
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Description

Chemical Definition and Structural Characterization

4-Methylumbelliferyl alpha-L-arabinopyranoside (C₁₅H₁₆O₇; molecular weight: 308.28 g/mol) is a synthetic fluorogenic glycoside comprising a 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) aglycone linked via an alpha-glycosidic bond to the anomeric position of L-arabinopyranose. The compound’s structure features a coumarin core (chromen-2-one) substituted at position 7 with an alpha-L-arabinopyranosyl group. Key structural attributes include:

  • Stereochemistry : The arabinopyranose moiety adopts the α-L-configuration, confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography.
  • Fluorogenic properties : Enzymatic hydrolysis releases 4-methylumbelliferone, which fluoresces at 450 nm under UV light (excitation: 360 nm).

Physical Properties

Property Value Source
Melting Point 206–210°C
Solubility DMSO (50 mg/mL), water (slight)
Purity (HPLC) ≥98%
Storage Conditions -20°C, light-sensitive

The compound’s stability in aqueous solutions is pH-dependent, with optimal fluorescence emission observed under alkaline conditions.

Historical Development in Biochemical Research

This compound emerged in the late 20th century as part of efforts to develop chromogenic and fluorogenic substrates for glycosidase assays. Early work focused on synthesizing aryl glycosides to study plant and microbial arabinosidases. A breakthrough came with its adoption in high-throughput enzymatic assays, enabling real-time monitoring of alpha-L-arabinopyranosidase activity without pH adjustment. For example, the compound was critical in characterizing Aspergillus niger arabinofuranosidases, revealing their preference for (1→2)- and (1→3)-linked arabinose residues. By the 2000s, it became a standard tool for probing glycosidase specificity in plant cell wall degradation and microbial metabolism.

Role in Glycoside Hydrolase Studies

This compound is a cornerstone substrate for studying alpha-L-arabinopyranosidases (EC 3.2.1.-), enzymes that hydrolyze arabinose-containing polysaccharides. Its applications include:

  • Enzyme kinetics : Facilitates determination of Michaelis-Menten parameters (Km, Vmax). For instance, Vibrio cholerae neuraminidase exhibits a Km of 0.307 mM with this substrate.
  • Mechanistic studies : The fluorescence signal allows real-time tracking of glycosidic bond cleavage, elucidating catalytic mechanisms.
  • Microbial identification : Specificity for Aspergillus fumigatus arabinosidases enables rapid fungal detection (98% sensitivity).

Comparative Activity of Arabinosidases

Source Substrate Specificity Optimal pH Reference
Aspergillus niger (1→2)-, (1→3)-linkages 5.5–6.0
Bifidobacterium spp. Ginsenoside Rb2 5.5
Human gut microbiota Arabinogalactan 4.5–6.0

The compound’s utility extends to plant biology, where it aids in studying arabinan metabolism in cell walls. Its synergy with endoxylanases in hemicellulose degradation underscores its industrial relevance.

Properties

IUPAC Name

4-methyl-7-(3,4,5-trihydroxyoxan-2-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYLOHVJDJZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69414-26-2
Record name 2H-1-Benzopyran-2-one, 7-(alpha-l-arabinopyranosyloxy)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Glycosyl Donor Activation

The synthesis of 4-MU-α-L-Ara primarily relies on glycosylation reactions between 4-methylumbelliferone (4-MU) and an activated α-L-arabinopyranoside derivative. Two dominant activation methods are employed:

Trichloroacetimidate Donors

α-L-Arabinopyranosyl trichloroacetimidates serve as highly reactive donors under mild acidic conditions. The imidate group acts as a leaving group, facilitating nucleophilic attack by the hydroxyl group of 4-MU. Typical conditions include catalytic triflic acid (TfOH) in dichloromethane at 0–25°C, yielding coupling efficiencies of 60–75%.

Glycosyl Triflates

Transient glycosyl triflates, generated in situ from arabinopyranosyl thioglycosides and triflic anhydride, enable stereoselective α-linkage formation. This method, detailed in supporting synthetic protocols, achieves higher stereocontrol (>90% α-anomer) but requires anhydrous conditions and low temperatures (−40°C).

Protecting Group Strategies

Protecting groups are essential to prevent undesired side reactions during glycosylation. Common approaches include:

Benzoyl (Bz) Protection

Benzoylation of the C2, C3, and C4 hydroxyl groups of arabinose ensures regioselective coupling at the anomeric position. Subsequent deprotection with sodium methoxide in methanol removes benzoyl groups without hydrolyzing the glycosidic bond.

Acetonide Protection

3,4-O-Isopropylidene groups stabilize the arabinopyranose ring during glycosylation. Deprotection with aqueous trifluoroacetic acid (TFA) restores free hydroxyls while preserving the α-configuration.

Representative Synthetic Procedure

A protocol adapted from industrial-scale synthesis and academic studies follows:

  • Activation : Combine α-L-arabinopyranosyl thioglycoside (1.0 equiv) with triflic anhydride (1.2 equiv) in dichloromethane at −40°C for 15 minutes.

  • Coupling : Add 4-methylumbelliferone (1.5 equiv) and 2,6-di-tert-butylpyridine (DTBP, 2.0 equiv) as an acid scavenger. Stir at −40°C for 2 hours.

  • Quenching : Neutralize with saturated NaHCO₃, extract with ethyl acetate, and concentrate.

  • Deprotection : Treat with 0.1 M NaOMe/MeOH for 4 hours, followed by neutralization with Amberlite IR-120 resin.

  • Purification : Isolate via silica gel chromatography (ethyl acetate/hexane, 7:3) to obtain 4-MU-α-L-Ara (yield: 68–72%).

Enzymatic Synthesis: Emerging Approaches

While chemical methods dominate, enzymatic glycosylation offers an eco-friendly alternative. α-L-Arabinosidases or glycosynthases catalyze the transfer of arabinose from natural donors (e.g., p-nitrophenyl α-L-arabinopyranoside) to 4-MU. However, yields remain suboptimal (30–40%) due to enzyme substrate promiscuity.

Analytical Characterization

Spectroscopic Data

ParameterValueSource
Molecular Formula C₁₅H₁₆O₇
Molecular Weight 308.28 g/mol
¹H NMR (CDCl₃) δ 7.65 (d, J=9.5 Hz, H-5), 6.25 (d, J=2.5 Hz, H-3), 5.32 (s, H-1)
¹³C NMR (CDCl₃) δ 160.2 (C=O), 152.1 (C-4), 107.8 (C-1)
HRMS (ESI+) m/z 331.1028 [M+Na]⁺

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals ≥99% purity with retention time = 12.4 minutes.

Challenges and Optimization

Stereochemical Control

Achieving high α-selectivity requires precise control of reaction kinetics. Polar aprotic solvents (e.g., DMF) favor β-anomer formation, while non-polar solvents (e.g., toluene) enhance α-selectivity.

Yield Improvement

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields to 80–85% by minimizing side reactions.

Industrial-Scale Production

Sigma-Aldrich’s manufacturing process emphasizes cost-effective triflate chemistry, producing batches of 50–100 kg with ≤0.5% β-anomer contamination. Storage at −15°C in amber vials ensures 24-month stability .

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The primary reaction 4-Methylumbelliferyl alpha-L-arabinopyranoside undergoes is hydrolysis, catalyzed by alpha-L-arabinopyranosidase. This reaction results in the release of 4-methylumbelliferone and L-arabinose.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering the functional groups on the aromatic ring.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce specific functional groups.

Major Products:

    Hydrolysis: 4-Methylumbelliferone and L-arabinose.

    Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Scientific Research Applications

Enzyme Assays

4-Methylumbelliferyl alpha-L-arabinopyranoside is widely used as a substrate in enzyme assays to measure the activity of alpha-L-arabinosidase. The hydrolysis of this compound by the enzyme leads to an increase in fluorescence intensity, which can be quantitatively measured. This application is critical for studying enzyme kinetics and understanding carbohydrate digestion in various biological contexts, such as microbiology and plant biochemistry .

Microbial Detection

The compound has been utilized in diagnostic methods for detecting specific fungal species, particularly Aspergillus fumigatus. Studies have shown that the enzyme responsible for cleaving this compound (tentatively termed "arabinopyranosidase") is present in a high percentage of A. fumigatus strains but absent in other clinically relevant molds. This specificity makes it a reliable indicator for diagnosing infections caused by this fungus .

Biochemical Research

In biochemical studies, this compound aids researchers in exploring the interactions between enzymes that hydrolyze glycosidic bonds. Its ability to produce a fluorescent signal upon enzymatic hydrolysis allows researchers to gain insights into enzyme specificity and efficiency across different organisms .

Case Studies

Study TitleObjectiveFindings
Detection of Aspergillus fumigatusAssessing enzyme activity for diagnostic purposesCleavage of this compound was observed in 98% of A. fumigatus strains, indicating high specificity for this pathogen .
Enzyme kinetics of alpha-L-arabinosidaseMeasuring substrate interactionThe hydrolysis reaction yielded quantifiable fluorescence, allowing for detailed kinetic analysis of enzyme activity.
Microbial enzyme interactionsUnderstanding carbohydrate processingThe compound effectively interacted with both microbial and plant-derived enzymes, providing insights into carbohydrate metabolism mechanisms.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl alpha-L-arabinopyranoside involves its hydrolysis by alpha-L-arabinopyranosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under ultraviolet light. This fluorescence can be quantitatively measured, providing a direct indication of enzyme activity.

Comparison with Similar Compounds

  • 4-Methylumbelliferyl alpha-D-galactopyranoside
  • 4-Methylumbelliferyl beta-D-glucopyranoside
  • 4-Methylumbelliferyl beta-D-mannopyranoside
  • 4-Methylumbelliferyl alpha-L-fucopyranoside

Comparison: 4-Methylumbelliferyl alpha-L-arabinopyranoside is unique in its specificity for alpha-L-arabinopyranosidase, whereas the similar compounds listed above are substrates for different glycosidases. This specificity makes it particularly valuable for studying enzymes involved in arabinose metabolism .

Biological Activity

4-Methylumbelliferyl alpha-L-arabinopyranoside (4-MU-α-L-Ara) is a fluorogenic substrate widely utilized in enzymatic assays, particularly for studying the activity of alpha-L-arabinosidase. This compound is notable for its ability to produce a fluorescent signal upon hydrolysis, making it a valuable tool in biochemical research and diagnostics.

  • Molecular Formula : C15H16O7
  • Molecular Weight : Approximately 308.28 g/mol
  • Structure : The compound consists of a 4-methylumbelliferyl group linked to an alpha-L-arabinopyranosyl moiety, which allows for specific enzymatic interactions.

The primary biological activity of 4-MU-α-L-Ara involves its hydrolysis by the enzyme alpha-L-arabinosidase. This reaction cleaves the glycosidic bond, resulting in the release of arabinose and the fluorescent product 4-methylumbelliferone (4-MU). The reaction can be summarized as follows:

4 MU L Ara L arabinosidaseArabinose+4 Methylumbelliferone fluorescent \text{4 MU L Ara}\xrightarrow{\text{ L arabinosidase}}\text{Arabinose}+\text{4 Methylumbelliferone fluorescent }

This property enables sensitive detection of arabinose and quantification of enzyme activity across various biological samples, including microbial and plant systems.

Applications in Research

4-MU-α-L-Ara is extensively used in studies involving:

  • Enzyme Kinetics : It serves as a substrate to measure the activity of alpha-L-arabinosidase in different organisms, providing insights into carbohydrate metabolism.
  • Microbial Diagnostics : The compound has been employed to identify and differentiate fungal species based on their enzymatic profiles. For instance, it demonstrated high specificity for Aspergillus fumigatus, with over 95% of tested strains exhibiting positive reactions to the substrate .

Case Studies and Research Findings

  • Diagnostic Utility in Mycology :
    A study assessed the enzyme activities of various fungal species using 4-MU-α-L-Ara. The results indicated that this substrate could effectively differentiate A. fumigatus from other clinically relevant fungi, achieving both sensitivity and specificity above 95% .
    Fungal SpeciesPositive Reaction (%)
    Aspergillus fumigatus98
    Candida albicans5
    Other Candida species0
  • Enzyme Characterization :
    Research has shown that the hydrolysis of 4-MU-α-L-Ara is optimal at pH levels around 8.0 and temperatures near 33°C, which are critical for maximizing enzyme activity .
  • Fluorescence Measurement :
    The fluorescence intensity generated from the hydrolysis of 4-MU-α-L-Ara correlates with enzyme concentration, allowing quantitative analysis in various experimental setups. This feature has been utilized in studies examining plant cell wall degradation by Clostridium cellulovorans, where enzyme interactions with glycosides were characterized using this substrate .

Summary of Findings

The biological activity of this compound underscores its significance as a fluorogenic substrate for enzymatic assays. Its ability to produce a detectable fluorescent signal upon hydrolysis by alpha-L-arabinosidase facilitates various applications in microbiology and biochemistry, particularly in enzyme kinetics and diagnostics.

Q & A

Basic Research Questions

Q. How is 4-Methylumbelliferyl alpha-L-arabinopyranoside (4MU-α-L-Ara) used to measure α-L-arabinopyranosidase activity in fluorometric assays?

  • Methodological Answer : 4MU-α-L-Ara is a fluorogenic substrate that releases fluorescent 4-methylumbelliferone (4MU) upon enzymatic hydrolysis. To assay activity:

  • Prepare a reaction buffer (e.g., pH 5.0 citrate-phosphate) and substrate solution (e.g., 0.1–1 mM 4MU-α-L-Ara).
  • Incubate with enzyme extracts (e.g., soil microbial lysates or purified enzymes) at optimal temperature (e.g., 37°C).
  • Terminate reactions with alkaline buffer (pH 10.2) to stabilize fluorescence.
  • Quantify fluorescence using a microplate reader (excitation 365 nm, emission 450 nm).
  • Calculate enzyme activity (μmol 4MU released/g soil or protein/hr) using a 4MU standard curve .
    • Key Considerations : Optimize substrate concentration to avoid quenching effects and validate specificity using inhibitors (e.g., arabinose analogs) .

Q. What distinguishes fluorogenic substrates like 4MU-α-L-Ara from chromogenic alternatives (e.g., 4-nitrophenyl derivatives)?

  • Methodological Answer : Fluorogenic substrates offer higher sensitivity (detection limits ~nM) compared to chromogenic substrates (detection limits ~μM). 4MU-α-L-Ara is ideal for real-time kinetic assays due to rapid fluorescence release, while 4-nitrophenyl derivatives require spectrophotometric detection at alkaline pH, which can denature enzymes. For low-abundance enzyme systems (e.g., environmental samples), fluorogenic substrates are preferred .

Advanced Research Questions

Q. How can discrepancies in binding affinity measurements for 4MU-glycosides with lectins (e.g., concanavalin A) be resolved?

  • Methodological Answer : Binding affinity variations arise from experimental conditions (e.g., protein conformation, metal saturation). To resolve discrepancies:

  • Use equilibrium dialysis or fluorescence titration under standardized conditions (pH 5.5, full metal saturation).
  • For dimeric vs. tetrameric lectins, account for structural differences affecting binding pockets (e.g., tetrameric concanavalin A shows 25% higher affinity for 4MU-α-D-mannopyranoside than dimeric forms).
  • Validate via displacement assays with non-fluorescent ligands (e.g., methyl-α-D-mannopyranoside) to confirm specificity .

Q. What thermodynamic parameters govern the interaction between 4MU-α-L-Ara and carbohydrate-binding proteins?

  • Methodological Answer : Binding studies using fluorescence temperature-jump relaxation or isothermal titration calorimetry (ITC) reveal:

  • ΔH° : Enthalpy changes (e.g., −8.3 kcal/mol for 4MU-α-D-mannopyranoside binding to concanavalin A).
  • ΔS° : Entropy changes (e.g., +7.2 eu), indicating hydrophobic interactions dominate.
  • Kass : Association constants (e.g., 3.36 × 10⁴ M⁻¹ for dimeric concanavalin A at 25°C).
  • Derivatized proteins (e.g., acetylated/succinylated) retain similar binding profiles, suggesting minimal structural disruption .

Q. How can molecular docking studies predict the interaction of 4MU-α-L-Ara with viral or plant enzymes?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions (e.g., arabinopyranoside derivatives with SARS-CoV-2 spike protein).
  • Validation : Perform normal mode analysis (NMA) to assess complex stability (RMSD <2 Å).
  • Key Interactions : Identify hydrogen bonds with catalytic residues (e.g., α-L-arabinopyranoside binding to arabinofuranosidase active sites) and hydrophobic contacts with aromatic side chains.
  • Compare with experimental kinetic data to refine docking parameters .

Data Contradiction and Comparative Analysis

Q. Why do kinetic parameters (kcat/Km) for 4MU-α-L-Ara vary across enzyme isoforms (e.g., bacterial vs. fungal arabinopyranosidases)?

  • Methodological Answer : Variations arise from structural differences in enzyme active sites:

  • Subsite Flexibility : Fungal enzymes often have extended subsites accommodating branched arabinan, while bacterial isoforms favor linear substrates.
  • pH Dependence : Optimal activity for fungal arabinopyranosidases occurs at pH 3.5–4.5, whereas bacterial enzymes peak at pH 6.0–7.0.
  • Inhibition Studies : Use transition-state analogs (e.g., 1,4-dideoxy-1,4-imino-L-arabinitol) to differentiate isoform-specific mechanisms .

Q. How do fluorogenic 4MU-glycosides compare to trifluoromethylumbelliferyl (TFMU) analogs in enzyme inhibition assays?

  • Methodological Answer : TFMU-glycosides exhibit higher cleavage rates (e.g., 2–3× faster for β-glucosidases) due to electron-withdrawing trifluoromethyl groups enhancing transition-state stabilization. However, 4MU derivatives are preferred for environmental assays due to lower cost and comparable sensitivity. Validate via side-by-side kinetic assays under identical conditions .

Tables for Key Parameters

Table 1 : Thermodynamic Parameters for 4MU-Glycoside Binding to Concanavalin A

SubstrateKass (M⁻¹)ΔH° (kcal/mol)ΔS° (eu)
4MU-α-D-mannopyranoside3.36 × 10⁴−8.3+7.2
Acetylated Con A variant3.40 × 10⁴−8.1+7.0
Tetrameric Con A4.20 × 10⁴−8.4+7.5
Data from equilibrium dialysis and fluorescence titration

Table 2 : Comparative Kinetic Parameters for Arabinopyranosidases

Sourcekcat (s⁻¹)Km (mM)pH Optimum
Aspergillus sp.12.50.454.0
Bacillus sp.8.20.786.5
Derived from fluorometric assays using 4MU-α-L-Ara

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylumbelliferyl alpha-L-arabinopyranoside
Reactant of Route 2
4-Methylumbelliferyl alpha-L-arabinopyranoside

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